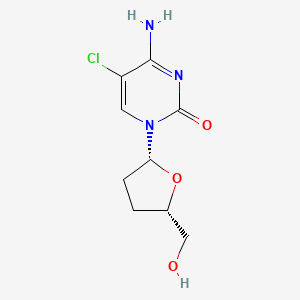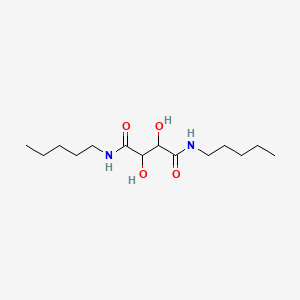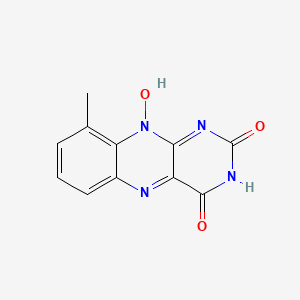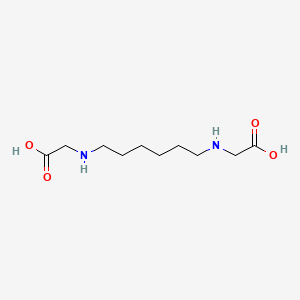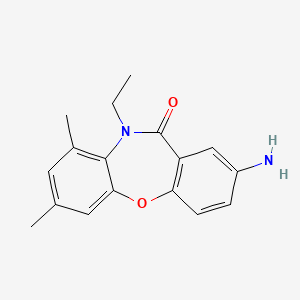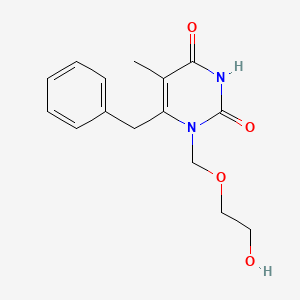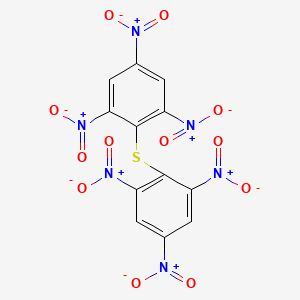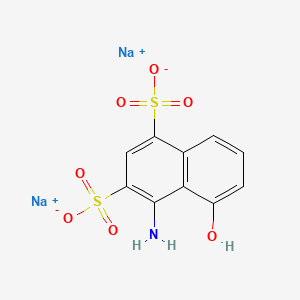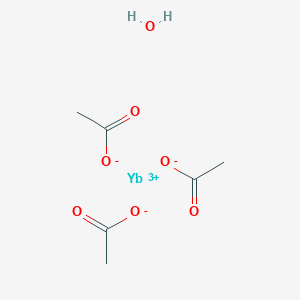
2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one is a synthetic organic compound that belongs to the class of oxadiazinones This compound is characterized by the presence of a hydroxyphenyl group, a pyrrolidinylpropyl group, and an oxadiazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one typically involves the following steps:
Formation of the oxadiazinone ring: This can be achieved through the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions.
Introduction of the hydroxyphenyl group: This step involves the reaction of the oxadiazinone intermediate with a hydroxyphenyl derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Attachment of the pyrrolidinylpropyl group: This is usually done through nucleophilic substitution reactions, where the oxadiazinone intermediate reacts with a pyrrolidinylpropyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The oxadiazinone ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidinylpropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the pyrrolidinylpropyl group.
4-(3-(1-Pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one: Lacks the hydroxyphenyl group.
2-(2-Hydroxyphenyl)-4H-1,3,4-oxadiazin-5(6H)-one derivatives: Various derivatives with different substituents on the oxadiazinone ring.
Uniqueness
The presence of both the hydroxyphenyl and pyrrolidinylpropyl groups in 2-(2-Hydroxyphenyl)-4-(3-(1-pyrrolidinyl)propyl)-4H-1,3,4-oxadiazin-5(6H)-one imparts unique chemical and biological properties. This dual functionality allows for diverse interactions and applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
53995-45-2 |
|---|---|
Molekularformel |
C16H21N3O3 |
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
2-(2-hydroxyphenyl)-4-(3-pyrrolidin-1-ylpropyl)-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C16H21N3O3/c20-14-7-2-1-6-13(14)16-17-19(15(21)12-22-16)11-5-10-18-8-3-4-9-18/h1-2,6-7,20H,3-5,8-12H2 |
InChI-Schlüssel |
IZZNABZGGIDDSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCN2C(=O)COC(=N2)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


